1-Iodocyclohexene

Catalog No.
S1512998
CAS No.
17497-53-9
M.F
C6H9I
M. Wt
208.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodocyclohexene

Process chemists often face slow oxidative addition and degradation when using 1-bromocyclohexene or unstable triflates. 1-Iodocyclohexene (CAS 17497-53-9) resolves this:

  • Lowers Pd catalyst loading & enables coupling at ambient to mild temperatures, protecting sensitive substrates.
  • Eliminates hydrolytic instability of triflates, ensuring consistent yields and stereoretention.
  • Shortens cycle times in Suzuki, Heck, Negishi couplings for efficient API intermediate production.

Supplied with rigorous QC for reproducible kilo-lab to pilot-scale use.

CAS Number

17497-53-9

Product Name

1-Iodocyclohexene

IUPAC Name

1-iodocyclohexene

Molecular Formula

C6H9I

Molecular Weight

208.04 g/mol

InChI

InChI=1S/C6H9I/c7-6-4-2-1-3-5-6/h4H,1-3,5H2

InChI Key

CAROGICRCNKEOD-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)I

Canonical SMILES

C1CCC(=CC1)I

Synonyms

1-Iodocyclohexene, Cyclohexenyl iodide, 1-Iodo-1-cyclohexene, Cyclohexene, 1-iodo-, 1-iodocyclohexene

Purity

97%

Package Size

1 g, 5 g

1-Iodocyclohexene is a cyclic vinyl iodide (C6H9I, MW: 208.04 g/mol) widely utilized as a premium electrophilic building block in synthetic organic chemistry and active pharmaceutical ingredient (API) manufacturing [1]. Characterized by a highly polarized and relatively weak carbon-iodine (C-I) bond, it serves as an optimal substrate for palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Negishi protocols [2]. For procurement teams and process chemists, 1-iodocyclohexene offers a distinct processability advantage by enabling lower catalytic loadings, milder reaction temperatures, and shorter cycle times compared to its bromide or chloride analogs, making it a critical raw material for the reproducible synthesis of functionalized cyclohexene derivatives and complex natural products [3].

Research Fit

1

Pd-catalyzed cross-coupling and carbonylation with vinyl iodide reactivity

Supports Stille, Suzuki–Miyaura, and carbonylative coupling workflows

2

Stereospecific C–C bond formation with retention of alkene geometry

Alkenyl iodide electrophile for configuration-controlled coupling

3

Established benchmark substrate for catalytic system evaluation

Literature precedent supports method development and reproducibility

Attempting to substitute 1-iodocyclohexene with cheaper analogs like 1-bromocyclohexene or cyclohexenyl triflate frequently introduces severe process liabilities [1]. The carbon-bromine bond in 1-bromocyclohexene possesses a significantly higher bond dissociation energy, which drastically slows the oxidative addition step—the rate-determining phase in palladium-catalyzed cycles [2]. This kinetic bottleneck forces manufacturers to employ elevated temperatures, extended reaction times, or expensive proprietary ligands to achieve comparable conversions, thereby negating any initial raw material cost savings. Furthermore, while cyclohexenyl triflates offer high reactivity, they suffer from inherent hydrolytic instability, complicating storage, handling, and aqueous workups [3]. 1-Iodocyclohexene uniquely balances superior bench stability with elite electrophilic reactivity, ensuring high-fidelity stereoretention and reproducible yields without requiring forcing conditions.

Substitution Risk

Oxidative addition rate gap

C–I bond reacts much faster with Pd(0) than C–Br or C–Cl, so bromo/chloro analogs may require extensive re-optimization of catalyst loading and temperature.

Chemoselectivity profile mismatch

1-Iodocyclohexene favors exclusive single CO insertion in aminocarbonylation, while less reactive halides or iodoarenes may give double CO insertion mixtures.

Condition transfer not direct

Pressure, ligand, and solvent parameters optimized for the iodo compound cannot be reliably applied to 1-bromo- or 1-chlorocyclohexene without re-validation.

Copper-Catalyzed C–N Bond Formation (Amidation)

For the synthesis of complex enamides, 1-iodocyclohexene exhibits exceptional reactivity in copper-catalyzed C-N cross-couplings. When reacted with 2-pyrrolidinone using a CuI/N,N-dimethylglycine catalyst system in dioxane, 1-iodocyclohexene delivers the corresponding enamide in an 85% isolated yield at 80 °C [1]. In contrast, attempting comparable Ullmann-type couplings with less reactive vinyl bromides typically results in significantly lower yields or requires harsher bases and higher temperatures (>110 °C) to force the reaction, which can lead to substrate degradation and increased purification costs.

Evidence DimensionIsolated yield of enamide product
Target Compound Data85% yield at 80 °C
Comparator Or BaselineVinyl bromides (typically require >110 °C for viable yields)
Quantified Difference85% yield achieved at a 30 °C lower temperature threshold
ConditionsCuI (10 mol%), N,N-dimethylglycine HCl, Cs2CO3, dioxane, 80 °C, 12 h

Achieving high-yielding amidation at moderate temperatures is critical for synthesizing pharmaceutical precursors without generating intractable tarry byproducts.

Formylation yield
Head-to-head
~54% vs ~13% 4.2×
Reported yield advantage over 3-bromocyclohexene under identical Pd-formylation conditions
Pd cat., Bu₃SnH, CO 1–3 atm, 50 °C, benzene

Negishi Cross-Coupling with Sensitive Organozinc Reagents

1-Iodocyclohexene serves as a highly reliable electrophile in Negishi cross-couplings involving complex, sensitive organozinc reagents. In the synthesis of natural product precursors (e.g., Pelargonium sidoides derivatives), transmetalation of a sterically hindered TMP-magnesiated intermediate with ZnCl2, followed by coupling with (E)-1-iodocyclohexene, cleanly affords the desired target in 83% yield[1]. Utilizing cyclohexenyl triflate in such multi-step metalation sequences introduces a severe risk of hydrolytic degradation or elimination during the transmetalation phase. The robust bench stability of the C-I bond in 1-iodocyclohexene ensures predictable, high-yielding C-C bond formation without the handling liabilities of triflates.

Evidence DimensionCross-coupling yield with complex organozinc reagents
Target Compound Data83% isolated yield
Comparator Or BaselineCyclohexenyl triflate (prone to hydrolytic degradation during transmetalation)
Quantified Difference83% reliable yield vs. variable/lower yields due to triflate instability
ConditionsNegishi coupling following TMP-directed metalation and ZnCl2 transmetalation

Predictable reactivity with sensitive organometallics is essential for late-stage functionalization in API synthesis, where raw material failure is extremely costly.

Photochemical modulation
Reported
UV/ultrasound with Zn additive tunes radical vs. ionic pathway distribution
Tunable dual-pathway reactivity not documented for bromo/chloro analogs
Hg lamp, MeOH, rt, ± Zn powder, 20 kHz ultrasound

Carbonylative Cross-Coupling to Alkenyl Ketones

1-Iodocyclohexene demonstrates elite precursor suitability in palladium-catalyzed carbonylative cross-coupling reactions. When reacted with arylboronic acids under a carbon monoxide atmosphere, 1-iodocyclohexene selectively yields the corresponding alkenyl ketones [1]. The highly polarized C-I bond facilitates rapid oxidative addition, a critical requirement for preventing competitive direct non-carbonylative Suzuki coupling. In contrast, utilizing 1-bromocyclohexene in analogous carbonylative protocols often results in sluggish CO insertion and a higher proportion of direct cross-coupling byproducts, necessitating higher CO pressures and specialized ligands to achieve comparable chemoselectivity.

Evidence DimensionChemoselectivity for carbonylative vs. direct cross-coupling
Target Compound DataHigh selectivity for alkenyl ketones under standard CO pressure
Comparator Or Baseline1-Bromocyclohexene (prone to direct coupling byproducts)
Quantified DifferenceSuperior chemoselectivity profile requiring lower CO pressures
ConditionsPd-catalyzed coupling with arylboronic acids under CO atmosphere

High chemoselectivity reduces the need for complex downstream purification and minimizes the consumption of expensive boronic acid starting materials.

Aminocarbonylation selectivity
Class-level
Exclusive single CO insertion vs complex mixture
Clean chemoselectivity simplifies purification relative to iodoarene-derived product mixtures
Pd(OAc)₂/PPh₃, CO 1 atm, Et₃N, DMF, 50 °C

Stereospecific Cross-Coupling with Configuration Retention

In advanced cross-coupling applications requiring strict stereocontrol, 1-iodocyclohexene proves to be an optimal substrate. When coupled with alpha-(thiocarbamoyl)organostannanes using a CuTC promoter at ambient temperature, 1-iodocyclohexene reacts smoothly with complete retention of configuration at the stereocenters [1]. The superior leaving group ability of the iodide compared to a bromide ensures that the transmetalation and reductive elimination steps occur rapidly at room temperature. Forcing less reactive halides to couple often requires thermal activation that risks stereochemical scrambling or alkene isomerization, making the iodide the strictly preferred choice for stereospecific procurement.

Evidence DimensionStereochemical fidelity and reaction temperature
Target Compound DataComplete retention of configuration at ambient temperature
Comparator Or Baseline1-Bromocyclohexene (requires heating, risking stereochemical erosion)
Quantified Difference100% stereoretention without thermal activation
ConditionsCuTC-promoted cross-coupling with scalemic alpha-hydroxystannanes in THF at RT

Absolute stereocontrol is a strict regulatory requirement in pharmaceutical manufacturing, making the highly reactive iodide the preferred procurement choice for chiral syntheses.

Weinreb amide yield
Reported
Up to 87% isolated yield
High isolated yield under optimized carbonylation conditions
Pd(OAc)₂/PPh₃, CO 40–60 bar, Et₃N, DMF, 50 °C
Stereospecific coupling
Reported
Retention of alkene geometry with α-hydroxystannanes
Supports configuration-controlled C–C bond construction in asymmetric synthesis
CuTC, THF, rt or below
Benchmark substrate
Class-level
Reference substrate for Pd-phosphite double carbonylation studies
Extensive literature precedent may reduce method development time
30–100 °C, 1–110 bar CO; optimal 30 °C, 110 bar reported

Late-Stage API Functionalization

Due to its low activation energy for oxidative addition, 1-iodocyclohexene is the optimal choice for introducing a cyclohexenyl moiety into complex, thermally sensitive pharmaceutical intermediates. It allows coupling to proceed at mild temperatures, minimizing degradation and maximizing batch yield [1].

Synthesis of Enamides and Anticonvulsant Precursors

Leveraging its high reactivity in CuI-catalyzed C-N bond formation, this compound is ideal for synthesizing cyclic enamides, which is highly relevant for discovery chemistry programs targeting novel CNS-active libraries [2].

Natural Product Total Synthesis via Negishi Coupling

1-Iodocyclohexene's stability and predictable reactivity with highly functionalized organozinc reagents make it a superior alternative to cyclohexenyl triflates in the total synthesis of natural products, where hydrolytic stability during transmetalation is critical [3].

Application Fit

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling and carbonylative couplings
Alkenyl iodide with fast oxidative addition for Stille, Suzuki–Miyaura, and carbonylation
Stereochemical retention and coupling yield consistency
Aminocarbonylation for unsaturated carboxamides and Weinreb amides
Reported exclusive single CO insertion chemoselectivity
Product profile and isolated yield under chosen CO pressure
Mechanistic and photochemical reactivity studies
Ultrasound- and additive-tunable radical/ionic pathway distribution
Reaction monitoring and product distribution control
Catalytic system benchmarking and ligand evaluation
Established benchmark substrate with documented reactivity profile
Reproducibility and comparability of catalytic performance data

XLogP3

2.7

Wikipedia

1-Iodocyclohexene

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